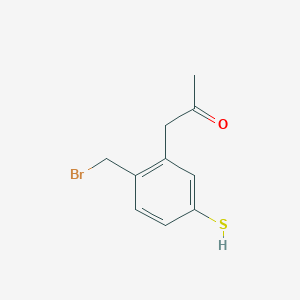
(1S,2R)-1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol hydrochloride is a chiral compound with significant interest in various scientific fields. This compound features a phenyl group, a pyrrolidine ring, and a propanol moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: Pyrrolidine can be synthesized through the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst like iron (III) chloride.
Addition of the Phenyl Group: The phenyl group can be introduced via a Grignard reaction, where phenylmagnesium bromide reacts with a suitable precursor.
Formation of the Propanol Moiety: The propanol group can be added through a reduction reaction, typically using a reducing agent like lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents like sodium borohydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in anhydrous solvents.
Substitution: Alkyl halides, in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
(1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol hydrochloride is unique due to its chiral nature and the presence of both a pyrrolidine ring and a phenyl group. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
1161851-74-6 |
|---|---|
Molecular Formula |
C13H20ClNO |
Molecular Weight |
241.76 g/mol |
IUPAC Name |
1-phenyl-2-pyrrolidin-1-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-11(14-9-5-6-10-14)13(15)12-7-3-2-4-8-12;/h2-4,7-8,11,13,15H,5-6,9-10H2,1H3;1H |
InChI Key |
PMKBLGNPWCWAAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N2CCCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




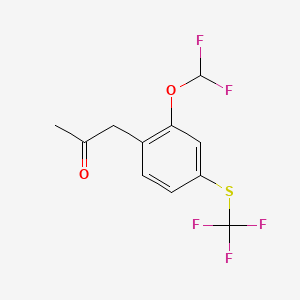


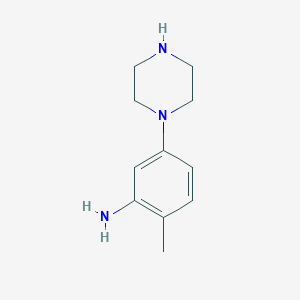
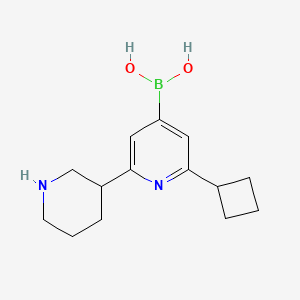

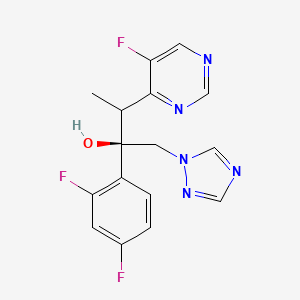
![2-[(3,5-Dibromophenyl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14068902.png)
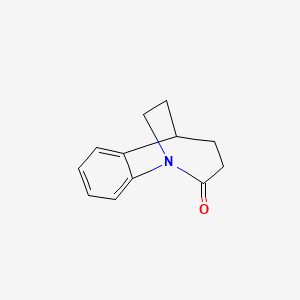

![2-(Chloromethyl)imidazo[1,2-a]pyridin-5-ol](/img/structure/B14068920.png)
